Methyl 5-Bromopyrimidine-2-carboxylate: A Technical Guide for the Modern Chemist
Methyl 5-Bromopyrimidine-2-carboxylate: A Technical Guide for the Modern Chemist
Introduction: The Strategic Value of a Halogenated Pyrimidine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Methyl 5-Bromopyrimidine-2-carboxylate (CAS No. 89581-38-4) has emerged as a cornerstone heterocyclic intermediate.[1][2] Its value lies not in its own biological activity, but in its inherent versatility—a precisely arranged scaffold of reactive sites that allows chemists to construct complex molecular architectures.
The pyrimidine core is a privileged structure, found in nucleobases and a multitude of approved drugs. The introduction of a bromine atom at the 5-position and a methyl ester at the 2-position creates two orthogonal, highly valuable synthetic handles.[3] The bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions, while the ester provides a gateway to amides, carboxylic acids, and other functionalities. This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.[1]
Core Physicochemical Properties
A comprehensive understanding of a compound's physical properties is the foundation of its effective use in the laboratory. All experimental designs, from reaction setup to purification, are dictated by these fundamental characteristics. The properties of Methyl 5-Bromopyrimidine-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89581-38-4 | [1][2][4][5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4][5][6] |
| Molecular Weight | 217.02 g/mol | [1][4][5] |
| Appearance | White to light yellow powder or crystal | [1][5] |
| Melting Point | 149 °C | [1][4][6][7] |
| Boiling Point | 314.4 ± 34.0 °C (Predicted) | [4][6] |
| Density | 1.669 g/cm³ (Predicted) | [4][6] |
| Solubility | Soluble in Methanol | [4][6][8] |
| Purity | Typically ≥ 98% (by GC) | [1][5] |
| Synonyms | 5-Bromopyrimidine-2-carboxylic acid methyl ester | [1][9] |
Synthesis: A Practical Laboratory Protocol
The most common and direct route to Methyl 5-Bromopyrimidine-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid. This method is reliable and scalable, making it a laboratory staple.
Protocol: Fischer Esterification of 5-Bromopyrimidine-2-carboxylic acid
This protocol is based on a well-established procedure for converting a carboxylic acid to its methyl ester using an acid catalyst generated in situ.[7]
Causality Behind Experimental Choices:
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Reagents: Methanol serves as both the solvent and the reactant. Acetyl chloride is a convenient and effective precursor for the acid catalyst; it reacts exothermically with methanol to generate anhydrous HCl, which protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. This in situ generation avoids the handling of corrosive HCl gas.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.
-
Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. This basic solution neutralizes the HCl catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This allows for the separation of the desired ester, which is organic-soluble, from the water-soluble impurities during the ethyl acetate extraction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (e.g., 3.22 g, 15.9 mmol) in methanol (50 mL) at room temperature.[7]
-
Catalyst Generation: While stirring, slowly add acetyl chloride (4.0 mL, 56.3 mmol) to the solution.[7] The addition is exothermic and will generate HCl gas; this step should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 15-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Extraction: Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate (30 mL) and ethyl acetate (50 mL).[7] Transfer the mixture to a separatory funnel.
-
Purification: Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product: The resulting solid can be further purified by recrystallization if necessary to yield Methyl 5-Bromopyrimidine-2-carboxylate as a white to light yellow solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 5-Bromopyrimidine-2-carboxylate stems from its two distinct reactive sites. Understanding how to selectively manipulate these sites is key to its application in multi-step synthesis.
-
The C5-Bromine Handle: The bromine atom at the 5-position is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the direct installation of diverse aryl, heteroaryl, alkyl, and amino groups, which is a foundational strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR). For example, a key step in the synthesis of some dual endothelin receptor antagonists involves reactions at this position.[10]
-
The C2-Ester Handle: The methyl ester at the 2-position can be readily modified.
-
Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic work-up will revert the ester to the parent carboxylic acid. This is often done when the acid functionality is required for biological activity or for subsequent amide coupling reactions.
-
Amidation: The ester can be directly converted to an amide by heating with an amine, sometimes requiring a catalyst. This is a crucial transformation for building molecules with specific hydrogen bonding capabilities.
-
Applications in Research and Development
The versatility of this building block has led to its use across several scientific domains.
-
Pharmaceutical Development: This is the most prominent area of application. The compound is a key intermediate in the synthesis of a wide range of biologically active molecules. It has been instrumental in developing treatments for neurological disorders and in the discovery of novel antiviral and anticancer agents, where the pyrimidine scaffold is a common feature.[1] A notable application is in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for various central nervous system disorders.[4][7] Furthermore, its structural motifs are found in precursors to potent dual endothelin receptor antagonists like Macitentan.[10]
-
Agrochemical Chemistry: The pyrimidine core is also prevalent in agriculture. Methyl 5-Bromopyrimidine-2-carboxylate is used to formulate effective herbicides and fungicides, contributing to improved crop yields and protection against pests.[1]
-
Biochemical Research & Diagnostics: Researchers use this compound and its derivatives to study enzyme interactions and metabolic pathways, providing insights that can inform new therapeutic strategies.[1] It also plays a role in developing diagnostic agents for advanced imaging techniques.[1]
-
Material Science: The compound is utilized in the synthesis of specialized polymers and materials, lending properties such as enhanced thermal stability and resistance to degradation.[1]
Safety and Handling
As with any laboratory chemical, proper handling is essential for ensuring safety. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazards: The compound is classified as an irritant. The primary hazards are:
-
Precautions for Safe Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Safety showers and eyewash stations should be readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[13][15] If dust is generated, a dust respirator is recommended.[15]
-
Hygiene: Wash hands and face thoroughly after handling.[13] Do not eat, drink, or smoke in the work area. Contaminated clothing should be washed before reuse.[16]
-
-
Storage Conditions:
Conclusion
Methyl 5-Bromopyrimidine-2-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its stable, yet reactive, structure provides a reliable platform for building complexity and diversity into novel molecules. For professionals in drug discovery, agrochemical synthesis, and material science, a thorough understanding of this compound's properties, reactivity, and handling is not just beneficial—it is essential for driving innovation.
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ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
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